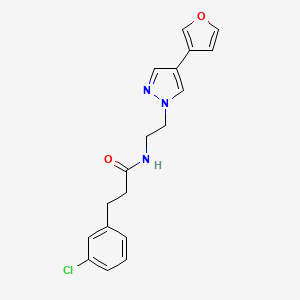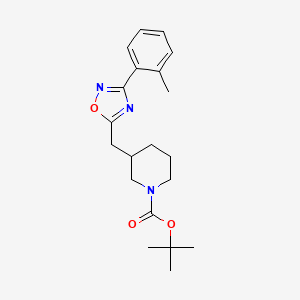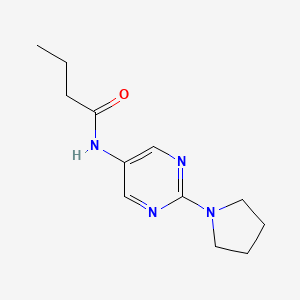
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)butyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)butyramide is a heterocyclic compound that features a pyrimidine ring substituted with a pyrrolidine group and a butyramide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Wirkmechanismus
Target of Action
The compound N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)butyramide, also known as N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]butanamide, is a pyrimidine derivative. Pyrimidine derivatives have been found to interact with a variety of targets. For instance, some derivatives of 2-(pyrrolidin-1-yl)pyrimidine act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
Based on the known activities of similar compounds, it is likely that it interacts with its targets by binding to their active sites, thereby modulating their activity .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be diverse, given the range of enzymes it is known to inhibit . These could include pathways involved in signal transduction, energy metabolism, and cellular adhesion, among others .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific targets it interacts with and the pathways it affects. Given its known activities, potential effects could include altered signal transduction, changes in energy metabolism, and modulation of cellular adhesion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)butyramide typically involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with pyrrolidine in the presence of trifluoroacetic acid . The reaction mixture is stirred at room temperature for about 2 hours, and the progress is monitored using thin-layer chromatography (TLC) with a 2:1 PhMe–EtOAc mixture as the eluent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)butyramide can undergo various chemical reactions, including:
Substitution Reactions: The pyrimidine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: Intramolecular cyclization can occur, leading to the formation of new heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to the formation of corresponding oxidized or reduced derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)butyramide has several scientific research applications, including:
Medicinal Chemistry: It acts as a potential pharmacophore for the development of new drugs targeting various biological pathways.
Biological Studies: The compound is used in studies investigating its effects on cellular processes and enzyme inhibition.
Industrial Applications: It may be utilized in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(pyrrolidin-1-yl)pyrimidine: Shares a similar pyrimidine-pyrrolidine structure but lacks the butyramide moiety.
2-(pyridin-2-yl)pyrimidine: Contains a pyridine ring instead of a pyrrolidine ring.
Uniqueness
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)butyramide is unique due to the presence of the butyramide group, which can influence its biological activity and chemical reactivity. This structural feature distinguishes it from other similar compounds and may contribute to its specific pharmacological properties.
Eigenschaften
IUPAC Name |
N-(2-pyrrolidin-1-ylpyrimidin-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-2-5-11(17)15-10-8-13-12(14-9-10)16-6-3-4-7-16/h8-9H,2-7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPJIKPXNSECAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CN=C(N=C1)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(4-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2753714.png)
![N-(butan-2-yl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2753715.png)
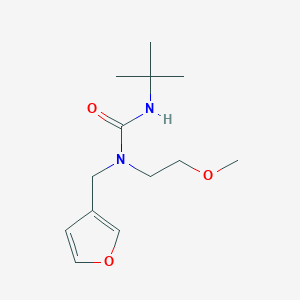
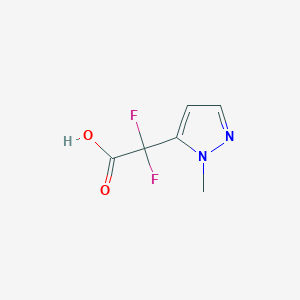
![1-(3,4-dimethoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2753721.png)

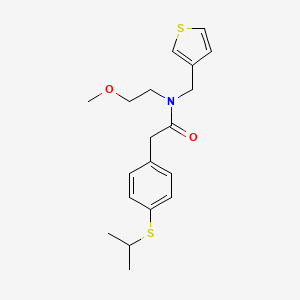
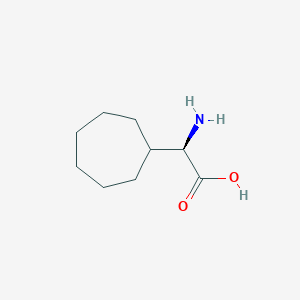
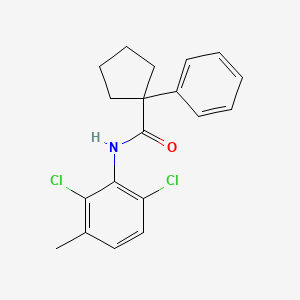

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide](/img/structure/B2753733.png)
![3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2753734.png)
